2,6-Diacetylpyridine disemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diacetylpyridine disemicarbazone is an organic compound that has garnered significant interest in the fields of chemistry and biology. This compound is known for its ability to form complexes with various metal ions, which can exhibit unique biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diacetylpyridine disemicarbazone typically involves the reaction of 2,6-diacetylpyridine with semicarbazide under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{2,6-Diacetylpyridine} + \text{Semicarbazide} \rightarrow \text{this compound} ]
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less commonly reported. the principles of scaling up the reaction involve optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2,6-Diacetylpyridine disemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound.
Scientific Research Applications
2,6-Diacetylpyridine disemicarbazone has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent, particularly in the development of anticancer drugs.
Mechanism of Action
The mechanism of action of 2,6-diacetylpyridine disemicarbazone, particularly in its role as an anticancer agent, involves multiple pathways:
DNA Targeting: The compound can bind to DNA, interfering with its replication and transcription processes.
Mitochondrial Pathway: It can induce apoptosis through the p53-mediated mitochondrial pathway, involving the regulation of Bcl-2 family proteins.
Topoisomerase Inhibition: The compound can inhibit the activity of topoisomerase I, an enzyme crucial for DNA replication.
Autophagy Induction: It can induce autophagy, a process where cells degrade and recycle their components.
Comparison with Similar Compounds
2,6-Diacetylpyridine disemicarbazone can be compared with other similar compounds, such as:
2,6-Diacetylpyridine bis(thiosemicarbazone): This compound has similar coordination chemistry properties but includes sulfur atoms, which can influence its biological activity and chemical reactivity.
2,6-Diacetylpyridine bis(semicarbazone): Another related compound with similar ligand properties but different functional groups, affecting its coordination behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to form stable complexes with a variety of metal ions, making it a versatile ligand in coordination chemistry and a promising candidate in medicinal chemistry .
Properties
CAS No. |
59169-68-5 |
---|---|
Molecular Formula |
C11H15N7O2 |
Molecular Weight |
277.28 g/mol |
IUPAC Name |
[1-[6-[N-(carbamoylamino)-C-methylcarbonimidoyl]pyridin-2-yl]ethylideneamino]urea |
InChI |
InChI=1S/C11H15N7O2/c1-6(15-17-10(12)19)8-4-3-5-9(14-8)7(2)16-18-11(13)20/h3-5H,1-2H3,(H3,12,17,19)(H3,13,18,20) |
InChI Key |
CCNROAALLUYANQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)N)C1=NC(=CC=C1)C(=NNC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.